4-Amino-3,5-dimethylbenzamide

Descripción

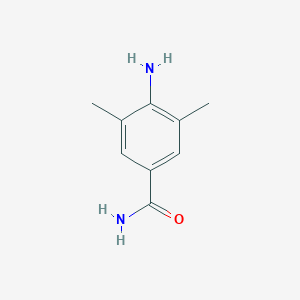

Structure

3D Structure

Propiedades

IUPAC Name |

4-amino-3,5-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4H,10H2,1-2H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHFMYUFOFXWGBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649610 | |

| Record name | 4-Amino-3,5-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103796-44-7 | |

| Record name | 4-Amino-3,5-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 4-Amino-3,5-dimethylbenzamide

Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the chemical compound 4-amino-3,5-dimethylbenzamide. Designed for researchers, chemists, and drug development professionals, this document offers an in-depth interpretation of the spectral features that confirm the molecule's structure. It details the underlying principles, experimental protocols, and data interpretation, establishing a framework for the unambiguous identification and quality control of this important chemical intermediate.

Introduction and Molecular Overview

4-Amino-3,5-dimethylbenzamide (C₉H₁₂N₂O) is a substituted aromatic amide of significant interest as a building block in medicinal chemistry and materials science. Its structural confirmation is paramount for ensuring the integrity of subsequent synthetic steps and the validity of research outcomes. Spectroscopic analysis provides a definitive, non-destructive method for elucidating its molecular structure.

This guide synthesizes predictive data based on established spectroscopic principles and data from analogous structures to present a complete characterization profile. The molecule's structure features a central benzene ring substituted with an amino (-NH₂) group, a carboxamide (-CONH₂) group, and two methyl (-CH₃) groups. The interplay of these functional groups—the electron-donating nature of the amino and methyl groups versus the electron-withdrawing character of the benzamide moiety—creates a unique electronic environment that is directly reflected in its spectral data.

Below is a diagram of the molecular structure with atoms numbered for clear reference throughout this guide.

Caption: Molecular structure of 4-Amino-3,5-dimethylbenzamide.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for identifying the number and type of hydrogen atoms in a molecule. The chemical environment of each proton dictates its resonance frequency (chemical shift, δ), providing a detailed map of the molecular structure.

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 4-amino-3,5-dimethylbenzamide in a solvent like DMSO-d₆ would exhibit four distinct signals:

-

Aromatic Protons (H-2, H-6): Due to the molecule's symmetry, the two protons on the aromatic ring are chemically equivalent. They appear as a single signal, a singlet, because they have no adjacent protons to couple with. Their chemical shift is expected in the aromatic region (typically 6.5-8.0 ppm). The electron-donating amino and methyl groups will shield these protons, shifting them upfield (to a lower δ value) compared to unsubstituted benzamide.

-

Methyl Protons (-CH₃): The six protons of the two equivalent methyl groups at the C-3 and C-5 positions will also produce a single, sharp singlet. This signal is expected in the upfield region (around 2.0-2.5 ppm), characteristic of methyl groups attached to an aromatic ring.

-

Amine Protons (-NH₂): The two protons of the primary amine group will appear as a broad singlet. The chemical shift of these protons is highly dependent on solvent, concentration, and temperature but typically falls within the 3.5-5.0 ppm range in DMSO-d₆. Their broadness is due to quadrupole broadening from the nitrogen atom and chemical exchange.

-

Amide Protons (-CONH₂): The primary amide protons are diastereotopic and can appear as two separate broad singlets. In DMSO-d₆, these are typically observed further downfield (around 7.0-8.0 ppm) due to the deshielding effect of the adjacent carbonyl group and hydrogen bonding with the solvent.

Predicted ¹H NMR Data Summary

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| -CH₃ (C3, C5) | ~2.1 | Singlet (s) | 6H |

| -NH₂ (C4) | ~4.5 | Broad (br s) | 2H |

| Ar-H (C2, C6) | ~7.4 | Singlet (s) | 2H |

| -CONH₂ | ~7.2, ~7.8 | Broad (br s) | 2H |

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-amino-3,5-dimethylbenzamide in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it effectively solubilizes the compound and its residual water peak does not obscure key signals.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans to achieve adequate signal-to-noise ratio.

-

Relaxation Delay (D1): 2-5 seconds to ensure full relaxation of protons.

-

Acquisition Time: ~4 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative proton counts.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal.

Interpretation of the ¹³C NMR Spectrum

Due to symmetry, the ¹³C NMR spectrum is predicted to show seven distinct signals corresponding to the unique carbon environments:

-

Carbonyl Carbon (-C=O): The amide carbonyl carbon is the most deshielded and will appear furthest downfield, typically in the range of 165-175 ppm.

-

Aromatic Carbons:

-

C-1 (C-CONH₂): The carbon attached to the amide group will be deshielded, appearing around 135-145 ppm.

-

C-4 (C-NH₂): The carbon bearing the amino group will be significantly shielded by the nitrogen's lone pair, appearing further upfield around 145-155 ppm.

-

C-3 and C-5 (C-CH₃): These two equivalent carbons are attached to methyl groups and will resonate around 125-135 ppm.

-

C-2 and C-6 (C-H): These equivalent carbons will be the most shielded of the aromatic carbons due to the influence of the adjacent electron-donating groups, appearing around 120-130 ppm.

-

-

Methyl Carbons (-CH₃): The two equivalent methyl carbons will appear as a single signal in the far upfield region, typically between 15-25 ppm.

Predicted ¹³C NMR Data Summary

| Signal Assignment | Predicted δ (ppm) |

| -C H₃ | ~20 |

| C -2, C -6 | ~128 |

| C -3, C -5 | ~130 |

| C -1 | ~138 |

| C -4 | ~149 |

| -C =O | ~170 |

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer, observing at the corresponding ¹³C frequency (~100 MHz).

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') to ensure each carbon signal appears as a singlet.

-

Number of Scans: 512-2048 scans are typically required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay (D1): 2 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing: Apply Fourier transformation, phasing, and baseline correction as with the ¹H spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups, as each group absorbs infrared radiation at a characteristic frequency.

Interpretation of the IR Spectrum

The IR spectrum of 4-amino-3,5-dimethylbenzamide would be dominated by absorptions corresponding to its primary amine and primary amide functional groups.

-

N-H Stretching (Amine & Amide):

-

Amine (-NH₂): Two distinct bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine N-H bonds.

-

Amide (-CONH₂): Two bands are also expected for the amide N-H stretches, typically appearing in the 3150-3350 cm⁻¹ range. These may overlap with the amine stretches but are often distinguishable.

-

-

C-H Stretching:

-

Aromatic (sp² C-H): Weak to medium absorptions will appear just above 3000 cm⁻¹.

-

Aliphatic (sp³ C-H): Absorptions from the methyl groups will be visible just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

-

C=O Stretching (Amide I Band): A very strong and sharp absorption band, characteristic of the carbonyl group in a primary amide, is expected between 1630-1680 cm⁻¹. This is one of the most prominent peaks in the spectrum.

-

N-H Bending (Amide II Band): A strong band resulting from the N-H bending vibration of the primary amide will appear around 1580-1640 cm⁻¹, often close to the C=O stretch.

-

C=C Stretching: Aromatic ring C=C stretching vibrations will produce several medium-intensity bands in the 1450-1600 cm⁻¹ region.

Predicted IR Data Summary

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3350 - 3450 (two bands) | Medium |

| N-H Stretch (Amide) | 3180 - 3350 (two bands) | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Weak |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |

| C=O Stretch (Amide I) | ~1650 | Strong |

| N-H Bend (Amide II) | ~1620 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The simplest method is Attenuated Total Reflectance (ATR). Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Background Scan: First, run a background scan with nothing on the crystal to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Collect the sample spectrum.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: Co-add 16-32 scans for a high-quality spectrum.

-

Spectral Range: 4000-400 cm⁻¹.

-

-

Data Processing: The software automatically performs the Fourier transform and ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the fragmentation pattern of a molecule, further confirming its structure.

Interpretation of the Mass Spectrum

For 4-amino-3,5-dimethylbenzamide (Molecular Formula: C₉H₁₂N₂O), the expected monoisotopic mass is 164.0950 g/mol .[1]

-

Molecular Ion Peak ([M]⁺•): In an electron ionization (EI) mass spectrum, the molecular ion peak should be observed at a mass-to-charge ratio (m/z) of 164. This peak confirms the molecular weight of the compound.

-

Key Fragmentation Patterns:

-

Loss of •NH₂: A common fragmentation for primary amides is the alpha-cleavage loss of the amino radical, leading to a prominent peak at m/z 148 ([M-16]⁺). This corresponds to the 4-amino-3,5-dimethylbenzoyl cation.

-

Loss of CONH₂: Cleavage of the bond between the aromatic ring and the carbonyl group can result in the loss of the entire carboxamide radical, giving a peak at m/z 120 ([M-44]⁺), corresponding to the 4-amino-3,5-dimethylphenyl cation.

-

Loss of CH₃: Loss of a methyl radical from the molecular ion could produce a peak at m/z 149 ([M-15]⁺).

-

Predicted MS Data Summary

| m/z Value | Predicted Identity |

| 164 | [M]⁺• (Molecular Ion) |

| 148 | [M - NH₂]⁺ |

| 120 | [M - CONH₂]⁺ |

Experimental Protocol: MS Data Acquisition

Caption: Experimental workflow for Electron Ionization Mass Spectrometry.

-

Sample Introduction: Introduce a small quantity of the solid sample into the high-vacuum source of the mass spectrometer via a direct insertion probe.

-

Ionization Method: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This method is robust and produces reproducible fragmentation patterns that are useful for structural elucidation.

-

Mass Analyzer: Employ a quadrupole or time-of-flight (TOF) mass analyzer to separate the generated ions based on their mass-to-charge ratio.

-

Detection: An electron multiplier detects the ions, and the signal is processed by a data system to generate the mass spectrum.

-

High-Resolution MS (HRMS): For unambiguous formula determination, perform the analysis on a high-resolution instrument (e.g., Q-TOF or Orbitrap). This will yield a highly accurate mass measurement (e.g., 164.0950 ± 0.0005), confirming the elemental composition of C₉H₁₂N₂O.

Integrated Spectral Analysis: A Cohesive Conclusion

The conclusive identification of 4-amino-3,5-dimethylbenzamide is achieved not by any single technique, but by the synergistic integration of all spectral data.

-

Mass Spectrometry establishes the molecular formula (C₉H₁₂N₂O) with a molecular ion peak at m/z 164.

-

IR Spectroscopy confirms the presence of key functional groups: the primary amine (-NH₂), the primary amide (-CONH₂), and the aromatic ring.

-

¹³C NMR verifies the carbon skeleton, showing seven unique carbon environments consistent with the molecule's symmetry.

-

¹H NMR provides the final and most detailed piece of the puzzle, confirming the substitution pattern on the aromatic ring (two equivalent protons), the presence of two equivalent methyl groups, and the protons on the amine and amide functionalities, with integration values matching the exact proton count for each.

Together, these spectroscopic methods provide a self-validating system, leaving no ambiguity as to the structure and purity of 4-amino-3,5-dimethylbenzamide.

References

-

Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy, 5th Edition. Cengage Learning. [Link]

-

Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 25417350, 4-Amino-3,5-dimethylbenzamide. Retrieved January 12, 2026 from [Link].

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

Reich, H. J. (2021). Structure Determination Using Spectroscopic Methods. University of Wisconsin. [Link]

Sources

The Diverse Biological Activities of Substituted Benzamides: A Technical Guide for Drug Discovery Professionals

Substituted benzamides represent a versatile and highly significant scaffold in medicinal chemistry, giving rise to a wide array of therapeutic agents with diverse pharmacological activities. Their remarkable ability to interact with a variety of biological targets has led to their successful development as antipsychotics, antiemetics, and more recently, as promising anticancer agents. This in-depth technical guide provides a comprehensive overview of the core biological activities of substituted benzamides, with a focus on their mechanisms of action, structure-activity relationships (SAR), and the critical experimental protocols used to elucidate their therapeutic potential. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field, offering field-proven insights and self-validating experimental systems to accelerate the discovery of novel benzamide-based therapeutics.

The Antipsychotic Activity of Substituted Benzamides: Modulating Dopaminergic Pathways

A significant class of substituted benzamides exerts its therapeutic effects in psychiatric disorders through the modulation of dopaminergic neurotransmission. These compounds primarily act as antagonists at dopamine D2-like receptors (D2, D3, and D4), which are pivotal in regulating mood, cognition, and motor control.[1] The selective antagonism of these receptors in the mesocorticolimbic pathway is believed to be the cornerstone of their antipsychotic efficacy.[2]

Mechanism of Action: Dopamine D2 Receptor Antagonism

Substituted benzamides, such as the atypical antipsychotic amisulpride, exhibit a dose-dependent interaction with dopamine receptors.[3][4] At lower doses (e.g., 50 mg of amisulpride), they preferentially block presynaptic D2 autoreceptors, leading to an increase in dopamine release and a subsequent antidepressant effect.[3][4] At higher doses (e.g., 400-1200 mg of amisulpride), they act on postsynaptic D2/D3 receptors in the limbic system, resulting in a selective inhibition of dopaminergic activity that alleviates the positive symptoms of schizophrenia.[3][4] This dual mechanism of action allows for a broader therapeutic window, addressing both negative and positive symptoms of schizophrenia.[2][5]

Signaling Pathway: Dopamine D2 Receptor Antagonism by Substituted Benzamides

Caption: Dopaminergic signaling and its modulation by substituted benzamides.

Structure-Activity Relationship (SAR) of Antipsychotic Benzamides

The affinity and selectivity of substituted benzamides for dopamine receptors are intricately linked to their chemical structure. Modifications to the benzamide scaffold can significantly impact their antipsychotic profile.

| Compound | Key Structural Features | D2 Receptor Affinity (Ki, nM) | 5-HT1A Receptor Affinity (Ki, nM) | 5-HT2A Receptor Affinity (Ki, nM) | Reference |

| Amisulpride | 4-amino-5-(ethylsulfonyl)-2-methoxybenzamide derivative | ~2.8 | >10,000 | >10,000 | [4] |

| Sulpiride | N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-sulfamoylbenzamide | ~2.9 | >10,000 | >10,000 | [2] |

| Compound 4k | 5-(4-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)butoxy)-N-cyclopropyl-2-fluorobenzamide | Potent | Potent | Potent | [6] |

| Mazapertine | 1-[3-[[4-[2-(1-methylethoxy)phenyl]-1-piperazinyl]methyl]benzoyl]piperidine | Notable | Notable | - | [5] |

Key SAR Insights:

-

The nature of the N-substituent is critical for D2 receptor affinity.

-

Introduction of fluorine at the 2-position of the benzamide ring, as seen in compound 4k, can enhance potency and introduce affinity for serotonin receptors, potentially leading to an improved side-effect profile.[6]

-

The length and composition of the linker between the benzamide core and a terminal aromatic or heterocyclic moiety can modulate the affinity for D2, 5-HT1A, and 5-HT2A receptors.[5][6]

Experimental Protocol: In Vivo Assessment of Antipsychotic Activity (Apomorphine-Induced Climbing in Mice)

This protocol provides a robust in vivo model to assess the potential antipsychotic activity of substituted benzamides by measuring their ability to antagonize the dopamine agonist-induced climbing behavior in mice.[7][8]

Principle: Apomorphine, a non-selective dopamine receptor agonist, induces a characteristic climbing behavior in mice, which is mediated by the activation of D1 and D2 receptors in the striatum. Antagonism of D2 receptors by test compounds will inhibit this behavior in a dose-dependent manner.[7][9]

Step-by-Step Methodology:

-

Animal Acclimatization: Male CD-1 mice (20-25 g) are housed in groups of 10 with free access to food and water for at least one week before the experiment.

-

Apparatus: Cylindrical wire mesh cages (e.g., 13 cm height, 14 cm diameter) are used for observing the climbing behavior.[8]

-

Drug Administration:

-

Observation:

-

Data Analysis:

-

Calculate the percentage of time spent climbing for each mouse.

-

Compare the climbing behavior of the drug-treated groups to the vehicle-treated control group.

-

Determine the dose of the test compound that produces a 50% inhibition of the apomorphine-induced climbing (ED50).

-

Experimental Workflow: Apomorphine-Induced Climbing Assay

Caption: Workflow for assessing antipsychotic potential using the apomorphine-induced climbing model.

The Antiemetic Properties of Substituted Benzamides: Targeting Serotonin and Dopamine Receptors

Certain substituted benzamides, most notably metoclopramide, are widely used as antiemetic agents to manage nausea and vomiting, particularly those induced by chemotherapy and postoperative states.[3][10] Their efficacy stems from a dual antagonism of dopamine D2 receptors and serotonin 5-HT3 receptors.[11]

Mechanism of Action: A Dual Receptor Blockade

The antiemetic action of substituted benzamides is multifaceted. In the central nervous system, they block D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla, a key area involved in sensing emetogenic stimuli in the blood.[10] Additionally, at higher doses, they exhibit 5-HT3 receptor antagonism, both centrally in the CTZ and peripherally on vagal nerve terminals in the gastrointestinal tract.[11] This peripheral action reduces the afferent signals to the vomiting center.

Structure-Activity Relationship (SAR) of Antiemetic Benzamides

The antiemetic potency of substituted benzamides is highly dependent on their substitution pattern.

| Compound | Key Structural Features | 5-HT3 Receptor Affinity (Ki, nM) | D2 Receptor Affinity (Ki, nM) | Antiemetic Potency (Cisplatin-induced emesis in ferret, ED50) | Reference |

| Metoclopramide | 4-amino-5-chloro-2-methoxy-N-(2-(diethylamino)ethyl)benzamide | ~250 | ~250 | 2 mg/kg i.v. | [3][11] |

| (S)-28 | Novel benzamide with a spirocyclic benzofuran moiety | 0.19 | >10,000 | 9 µg/kg p.o. | [11] |

Key SAR Insights:

-

Modification of the 2-methoxy substituent of metoclopramide can reduce D2 antagonism while retaining or enhancing antiemetic activity against cisplatin-induced emesis.[12]

-

The introduction of a rigid, conformationally constrained N-substituent, as in compound (S)-28, can dramatically increase 5-HT3 receptor affinity and selectivity, leading to a more potent antiemetic with a potentially better side-effect profile.[11]

Experimental Protocol: In Vivo Assessment of Antiemetic Efficacy (Cisplatin-Induced Emesis in Ferrets)

The ferret is a well-established animal model for studying emesis due to its well-developed vomiting reflex. This protocol outlines a method to evaluate the antiemetic potential of substituted benzamides against chemotherapy-induced vomiting.[11]

Principle: Cisplatin, a potent emetogenic chemotherapeutic agent, induces vomiting in ferrets. The ability of a test compound to prevent or reduce the number of emetic episodes is a measure of its antiemetic efficacy.[11]

Step-by-Step Methodology:

-

Animal Acclimatization: Male ferrets (1-1.5 kg) are individually housed and acclimatized to the laboratory conditions for at least one week.

-

Drug Administration:

-

Administer the test substituted benzamide or vehicle orally (p.o.) or intravenously (i.v.) at various doses.

-

After a specified pretreatment time (e.g., 30-60 minutes), administer a high dose of cisplatin (e.g., 5-10 mg/kg, i.v.).

-

-

Observation:

-

Observe the animals continuously for a period of 4-6 hours post-cisplatin administration.

-

Record the number of retches and vomits for each animal. An emetic episode is defined as a single vomit or a series of retches.

-

-

Data Analysis:

-

Calculate the mean number of emetic episodes for each treatment group.

-

Compare the emetic response in the drug-treated groups to the vehicle-treated control group.

-

Determine the dose of the test compound that produces a 50% reduction in the number of emetic episodes (ED50).

-

Substituted Benzamides as Anticancer Agents: A New Frontier

In recent years, substituted benzamides have emerged as a promising class of anticancer agents, with several compounds demonstrating potent antiproliferative and pro-apoptotic activities.[7][13] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, such as histone deacetylases (HDACs) and protein kinases.

Mechanism of Action: HDAC and Kinase Inhibition

Histone Deacetylase (HDAC) Inhibition: Certain benzamide derivatives, such as entinostat (MS-275), function as HDAC inhibitors.[7][14] The benzamide moiety often acts as a zinc-binding group within the active site of the enzyme.[1] By inhibiting HDACs, these compounds lead to the hyperacetylation of histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes.[15] This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

Protein Kinase Inhibition: Other substituted benzamides have been designed as inhibitors of specific protein kinases that are dysregulated in cancer. For example, derivatives have been developed to target Bcr-Abl kinase, the causative agent in chronic myeloid leukemia (CML).[11] These compounds typically bind to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and inhibiting cancer cell proliferation.

Signaling Pathway: Apoptosis Induction by Benzamide HDAC Inhibitors

Caption: Mechanism of action of benzamide HDAC inhibitors leading to apoptosis.

Structure-Activity Relationship (SAR) of Anticancer Benzamides

The anticancer activity of substituted benzamides is highly dependent on the specific substitutions on the benzamide scaffold.

| Compound | Target | Key Structural Features | Anticancer Activity (IC50) | Cell Line | Reference |

| Entinostat (MS-275) | HDAC1, 2, 3 | 2-aminobenzamide with a pyridyl carbamate side chain | 0.93 µM (HDAC1) | - | [12] |

| Compound 7j | HDAC1, 2, 3 | Novel benzamide derivative | 0.65 µM (HDAC1) | - | [12] |

| Compound 14d | AR-coactivator interaction | Bis-benzamide with a nitro group | 16 nM | LNCaP (Prostate Cancer) | [16] |

| Compound 7 | Protein Kinases | 4-methylbenzamide with a 2,6-dichloropurine moiety | 2.27 µM | K562 (Leukemia) | [17] |

Key SAR Insights:

-

For HDAC inhibitors, the 2-amino group on the benzamide ring is crucial for zinc binding in the active site.[18]

-

The nature and length of the linker and the cap group significantly influence the potency and isoform selectivity of HDAC inhibitors.[12]

-

In the case of bis-benzamides targeting protein-protein interactions, a nitro group at the N-terminus was found to be essential for biological activity.[16]

-

For kinase inhibitors, the substituents on the benzamide ring and the N-phenyl ring play a critical role in determining the potency and selectivity.[17]

Experimental Protocols for Assessing Anticancer Activity

This colorimetric assay is a standard method for assessing the cytotoxic and antiproliferative effects of compounds on cancer cell lines.[1][19][20]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[19]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, K562) in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.[17]

-

Compound Treatment: Treat the cells with serial dilutions of the test substituted benzamide for a specified period (e.g., 48-72 hours).[14]

-

MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[20]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[20][21]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[14]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) value.

This fluorogenic assay measures the ability of substituted benzamides to inhibit the activity of specific HDAC isoforms.[12][14]

Principle: A fluorogenic substrate containing an acetylated lysine residue is incubated with an HDAC enzyme. In the presence of an inhibitor, the deacetylation of the substrate is reduced. A developer is then added to cleave the deacetylated substrate, releasing a fluorescent molecule. The fluorescence intensity is inversely proportional to the HDAC activity.[14]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare serial dilutions of the test benzamide inhibitor, a positive control (e.g., Trichostatin A), the recombinant HDAC enzyme, and the fluorogenic substrate in an assay buffer.[14]

-

Enzyme Reaction: In a 96-well black microplate, add the HDAC enzyme and the test inhibitor and pre-incubate for a short period (e.g., 15 minutes).[22]

-

Substrate Addition: Initiate the reaction by adding the fluorogenic substrate and incubate for a defined time (e.g., 60 minutes) at 37°C.[14]

-

Development: Stop the reaction and develop the fluorescent signal by adding a developer solution (e.g., trypsin).[14]

-

Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).[14]

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

This assay determines the ability of substituted benzamides to inhibit the kinase activity of the Bcr-Abl oncoprotein.[2]

Principle: A substrate peptide for Bcr-Abl is immobilized on a solid support (e.g., agarose beads). The kinase, in the presence or absence of an inhibitor, is incubated with the substrate and ATP. The level of substrate phosphorylation is then quantified, typically using a phospho-specific antibody and a detection system (e.g., ELISA, Western blot).[2]

Step-by-Step Methodology:

-

Substrate Immobilization: A GST-fusion protein containing a Bcr-Abl substrate peptide is expressed and purified, then immobilized on glutathione-agarose beads.[2]

-

Kinase Reaction:

-

Incubate the substrate-bound beads with a source of Bcr-Abl kinase (e.g., cell lysate from K562 cells) in a kinase reaction buffer containing ATP and the test benzamide inhibitor at various concentrations.[2]

-

Incubate at 37°C for a specified time (e.g., 60 minutes).

-

-

Detection of Phosphorylation:

-

Wash the beads to remove unbound components.

-

Elute the phosphorylated substrate.

-

Detect the level of phosphorylation using an anti-phosphotyrosine antibody via Western blotting or an ELISA-based method.

-

-

Data Analysis:

-

Quantify the signal corresponding to the phosphorylated substrate.

-

Calculate the percent inhibition of kinase activity for each inhibitor concentration and determine the IC50 value.

-

Conclusion

The substituted benzamide scaffold has proven to be an exceptionally fruitful starting point for the development of a diverse range of therapeutic agents. From their well-established roles in managing psychosis and emesis to their exciting potential in oncology, the versatility of this chemical class is undeniable. A thorough understanding of their mechanisms of action, coupled with a systematic exploration of their structure-activity relationships through robust and validated experimental protocols, is paramount for the continued discovery and development of novel, safer, and more effective benzamide-based drugs. The methodologies and insights provided in this guide are intended to empower researchers in this endeavor, facilitating a more rational and efficient approach to drug design and evaluation.

References

- BenchChem. (2025). Comparative Guide to the Structure-Activity Relationship (SAR) of Benzamide Analogs with Anticancer Activity. BenchChem Technical Support Team.

-

Kim, Y., et al. (2019). A Structure–Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. Molecules, 24(15), 2783. [Link]

-

Pani, L., Gessa, G. L. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. Molecular Psychiatry, 7(3), 247-253. [Link]

-

Hussain, M. A., et al. (1992). Development of High-Affinity 5-HT3 Receptor Antagonists. 1. Initial Structure-Activity Relationship of Novel Benzamides. Journal of Medicinal Chemistry, 35(8), 1421-1428. [Link]

- BenchChem. (2025). Mechanism of Action of Hydroxy-Substituted Benzamides: A Technical Guide. BenchChem.

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

- BenchChem. (2025). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. BenchChem.

- BenchChem. (2025). Application of 3,5-Dimethoxybenzamide as a Histone Deacetylase (HDAC)

-

Springer Nature. (n.d.). MTT Assay Protocol. Springer Nature Experiments. [Link]

-

Ahn, J. M., et al. (2019). A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction. Molecules, 24(15), 2783. [Link]

-

Wang, S., et al. (2019). Continuation of structure-activity relationship study of novel benzamide derivatives as potential antipsychotics. Archiv der Pharmazie, 352(4), e1800306. [Link]

-

Snape, W. J. Jr. (1983). A multicenter placebo-controlled clinical trial of oral metoclopramide in diabetic gastroparesis. Diabetes Care, 6(5), 463-467. [Link]

-

Costall, B., et al. (1978). Climbing behaviour induced by apomorphine in mice: a potential model for the detection of neuroleptic activity. European Journal of Pharmacology, 50(1), 39-50. [Link]

-

Patsnap. (2025). What clinical trials have been conducted for Entinostat?. Patsnap Synapse. [Link]

-

Glamkowski, E. J., et al. (1995). Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors. Journal of Medicinal Chemistry, 38(18), 3537-3549. [Link]

-

Gralla, R. J. (1985). Metoclopramide. A review of antiemetic trials. Drugs, 29(Suppl 1), 1-13. [Link]

-

Leucht, S., et al. (2002). Amisulpride, an Unusual “Atypical” Antipsychotic: A Meta-Analysis of Randomized Controlled Trials. American Journal of Psychiatry, 159(2), 180-190. [Link]

- BenchChem. (2025). A Comparative Analysis of Benzamide Derivatives as Histone Deacetylase (HDAC) Inhibitors. BenchChem.

-

Bressi, J. C., et al. (2010). Benzamide inhibitors of HDAC1 and 2. Bioorganic & Medicinal Chemistry Letters, 20(11), 3142-3145. [Link]

-

Suzuki, T., et al. (1999). Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. Journal of Medicinal Chemistry, 42(15), 3001-3003. [Link]

-

Protais, P., et al. (1976). Effects of newer antipsychotic drugs on apomorphine-induced climbing behavior in mice. Psychopharmacology, 50(1), 1-6. [Link]

-

Friedenberg, F. K., & McCallum, R. W. (2020). Metoclopramide. In StatPearls. StatPearls Publishing. [Link]

-

Kim, H. S., et al. (2006). Effects of Newer Antipsychotic Drugs on Apomorphine-Induced Climbing Behavior in Mice. Clinical Psychopharmacology and Neuroscience, 4(1), 18-23. [Link]

Sources

- 1. clyte.tech [clyte.tech]

- 2. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metoclopramide. A review of antiemetic trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. psychiatryonline.org [psychiatryonline.org]

- 5. Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Continuation of structure-activity relationship study of novel benzamide derivatives as potential antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Climbing behaviour induced by apomorphine in mice: a potential model for the detection of neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cpn.or.kr [cpn.or.kr]

- 9. researchgate.net [researchgate.net]

- 10. Metoclopramide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Development of high-affinity 5-HT3 receptor antagonists. 1. Initial structure-activity relationship of novel benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. A multicenter placebo-controlled clinical trial of oral metoclopramide in diabetic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. What clinical trials have been conducted for Entinostat? [synapse.patsnap.com]

- 16. A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Molecular Structure and Conformation of 4-Amino-3,5-dimethylbenzamide

Abstract

This technical guide provides a comprehensive examination of the molecular structure and conformational landscape of 4-Amino-3,5-dimethylbenzamide. As a substituted benzamide, its three-dimensional structure is of significant interest to researchers in medicinal chemistry and materials science. This document synthesizes theoretical principles with actionable experimental and computational protocols. We will delve into the nuanced interplay of electronic and steric effects that dictate its preferred conformations, with a particular focus on the torsional angles of the amide group and the potential for intra- and intermolecular interactions. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical methodologies for the structural elucidation of this and similar molecules.

Introduction: The Significance of Benzamide Scaffolds

Benzamides are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceutical agents. Their ability to engage in hydrogen bonding and other non-covalent interactions makes them privileged scaffolds for designing molecules that interact with biological targets. The conformational flexibility or rigidity of the benzamide moiety is a critical determinant of its binding affinity and selectivity. Understanding the conformational preferences of substituted benzamides like 4-Amino-3,5-dimethylbenzamide is therefore paramount for rational drug design and the development of novel therapeutics.

Molecular Structure of 4-Amino-3,5-dimethylbenzamide

The molecular structure of 4-Amino-3,5-dimethylbenzamide consists of a central benzene ring substituted with an amino group at the 4-position, two methyl groups at the 3- and 5-positions, and a primary amide (carboxamide) group at the 1-position.

| Property | Value | Source |

| Molecular Formula | C9H12N2O | [1] |

| IUPAC Name | 4-amino-3,5-dimethylbenzamide | [1] |

| CAS Number | 103796-44-7 | [2] |

| Molecular Weight | 164.21 g/mol | [3] |

The key structural features that influence its conformation are:

-

The Amide Bond (C-N): This bond has partial double bond character, which restricts rotation and influences the planarity of the amide group.

-

The Phenyl-Carbonyl Bond: Rotation around this bond determines the orientation of the amide group relative to the phenyl ring.

-

The Amino Group: As a hydrogen bond donor, the amino group can participate in intramolecular and intermolecular hydrogen bonding.

-

The Methyl Groups: These groups introduce steric hindrance that can influence the preferred orientation of the amide group.

Conformational Analysis: Theoretical Considerations

The conformational landscape of benzamides is primarily defined by the rotational barrier of the C(O)-N bond and the orientation of the amide group relative to the phenyl ring.[4] While many benzamides are planar in their crystalline state, computational studies often predict a non-planar conformation as the global energy minimum in the gas phase.[4] This non-planarity arises from a torsion of the phenyl ring with respect to the plane of the amide group.[4]

For 4-Amino-3,5-dimethylbenzamide, the following conformational aspects are of primary interest:

-

Torsion Angle (ω): The dihedral angle between the plane of the phenyl ring and the amide plane is a key determinant of the molecule's overall shape. The steric hindrance from the 3,5-dimethyl groups may influence this angle.

-

Intramolecular Hydrogen Bonding: Unlike ortho-substituted aminobenzamides where intramolecular hydrogen bonding between the amino and amide groups can form a stable six-membered ring, the para-position of the amino group in 4-Amino-3,5-dimethylbenzamide makes such direct intramolecular hydrogen bonding unlikely.[5][6]

-

Intermolecular Interactions: In the solid state and in solution, intermolecular hydrogen bonding between the amino group of one molecule and the carbonyl oxygen or amide N-H of another is expected to play a significant role in stabilizing the crystal lattice or solvated structures.

Experimental and Computational Workflows for Conformation Elucidation

A multi-pronged approach combining spectroscopic analysis, X-ray crystallography, and computational modeling is essential for a thorough understanding of the conformational preferences of 4-Amino-3,5-dimethylbenzamide.

Synthesis

A plausible synthetic route to 4-Amino-3,5-dimethylbenzamide would involve the amidation of a corresponding benzoic acid derivative.

Caption: A plausible two-step synthesis of 4-Amino-3,5-dimethylbenzamide.

Spectroscopic Analysis

Spectroscopic techniques provide valuable insights into the molecular structure and bonding environment.

-

Sample Preparation: Dissolve 5-10 mg of 4-Amino-3,5-dimethylbenzamide in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

¹H NMR Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer. The chemical shifts, splitting patterns, and integration of the aromatic protons, amino protons, amide protons, and methyl protons will confirm the substitution pattern.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum to identify the number and chemical environment of the carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): Perform 2D NMR experiments to establish connectivity between protons and carbons, confirming the overall structure.

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the compound or analyze a thin film.

-

Data Acquisition: Record the IR spectrum in the 4000-400 cm⁻¹ range.

-

Data Analysis: Identify characteristic absorption bands for the N-H stretches of the amino and amide groups, the C=O stretch of the amide, and the C-N stretch.

Single-Crystal X-ray Diffraction

X-ray crystallography provides unambiguous proof of the solid-state conformation and intermolecular interactions.

-

Crystal Growth: Grow single crystals of 4-Amino-3,5-dimethylbenzamide suitable for X-ray diffraction, for example, by slow evaporation from a suitable solvent.

-

Data Collection: Mount a crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.

-

Analysis: Analyze the resulting structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions, particularly hydrogen bonding.

Computational Modeling

Computational methods, such as Density Functional Theory (DFT), are powerful tools for exploring the conformational landscape and predicting the relative stabilities of different conformers.

Caption: A typical workflow for the computational analysis of molecular conformation.

-

Initial Structure Generation: Create a 3D model of 4-Amino-3,5-dimethylbenzamide.

-

Conformational Search: Systematically rotate the key dihedral angles (e.g., the phenyl-carbonyl and C-N bonds) to generate a set of initial conformers.

-

Geometry Optimization: Perform geometry optimization for each conformer using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)) to find the local energy minima.[5]

-

Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data.

-

Analysis of Results: Compare the relative energies of the stable conformers to determine the most likely conformations. The calculated spectroscopic properties can then be compared with experimental data for validation.

Predicted Conformational Characteristics and Data

Based on the analysis of similar benzamide structures, the following conformational characteristics and spectroscopic data are predicted for 4-Amino-3,5-dimethylbenzamide.

Predicted Conformational Data

| Parameter | Predicted Value/Observation | Rationale |

| Phenyl-Amide Torsion Angle (ω) | 20-40° | Steric hindrance from the 3,5-dimethyl groups is expected to favor a non-planar conformation to minimize steric clash with the amide group.[4][7] |

| Intramolecular H-Bonding | Unlikely | The para-position of the amino group relative to the amide group prevents the formation of a stable intramolecular hydrogen-bonded ring. |

| Intermolecular H-Bonding | Highly Probable | The amino and amide groups are expected to form a network of intermolecular hydrogen bonds in the solid state. |

Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR (in DMSO-d6) | - Aromatic protons (singlet or narrow multiplet) - Amide protons (two broad singlets due to restricted C-N rotation) - Amino protons (broad singlet) - Methyl protons (singlet) |

| ¹³C NMR (in DMSO-d6) | - Carbonyl carbon (~168 ppm) - Aromatic carbons (4 distinct signals) - Methyl carbons |

| IR (KBr pellet) | - N-H stretches (amino and amide): ~3200-3500 cm⁻¹ - C=O stretch (amide I): ~1650 cm⁻¹ - N-H bend (amide II): ~1620 cm⁻¹ |

Conclusion

The molecular structure and conformation of 4-Amino-3,5-dimethylbenzamide are governed by a delicate balance of electronic effects, steric hindrance, and intermolecular forces. While a non-planar conformation with a twisted amide group is predicted to be the most stable in the gas phase, intermolecular hydrogen bonding will likely dominate its solid-state structure. The comprehensive experimental and computational workflows detailed in this guide provide a robust framework for the definitive elucidation of its three-dimensional structure. Such a thorough understanding is a prerequisite for its potential application in the development of new pharmaceuticals and advanced materials.

References

-

Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides. (2017). National Institutes of Health. [Link]

-

Computational studies on the conformational preference of N‐(Thiazol‐2‐yl) benzamide. (2018). ResearchGate. [Link]

-

Design, synthesis and conformational analyses of bifacial benzamide based foldamers. (2021). SciSpace. [Link]

-

Conformational, Reactivity Analysis, Wavefunction-Based Properties, Molecular Docking and Simulations of a Benzamide Derivative with Potential Antitumor Activity-DFT and MD Simulations. (2021). Taylor & Francis Online. [Link]

-

Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. (2000). ResearchGate. [Link]

-

4-Amino-3,5-dimethylbenzamide. (n.d.). PubChem. [Link]

-

A new method for detecting intramolecular H-bonds of aromatic amides based on the de-shielding effect of carbonyl groups on β-protons. (2019). RSC Publishing. [Link]

-

4-Amino-N,N-dimethylbenzamide. (n.d.). PubChem. [Link]

-

4-amino-3,5-dimethylbenzamide | CAS#:103796-44-7. (n.d.). Chemsrc. [Link]

-

Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. (2021). PubMed Central. [Link]

-

The intramolecular hydrogen bond in 2-hydroxy-benzamides. (2006). Semantic Scholar. [Link]

-

Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments. (2019). MDPI. [Link]

-

4-amino-N-(3,5-dimethylphenyl)benzamide. (n.d.). PubChem. [Link]

-

Synthesis and conformation of backbone N-aminated peptides. (2021). ScienceDirect. [Link]

-

4-Amino-3,5-dimethylbenzaldehyde. (n.d.). PubChem. [Link]

-

2-Amino-N,3-dimethylbenzamide. (2012). PubMed Central. [Link]

-

Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture. (2009). National Institutes of Health. [Link]

- Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. (n.d.).

-

[Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. (2023). PubMed. [Link]

-

N,N-Dimethylbenzamide. (n.d.). PubChem. [Link]

Sources

- 1. 4-Amino-3,5-dimethylbenzamide | C9H12N2O | CID 25417350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-amino-3,5-dimethylbenzamide | CAS#:103796-44-7 | Chemsrc [chemsrc.com]

- 3. 2-Amino-N,3-dimethylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 4-Amino-3,5-dimethylbenzamide

Introduction

4-Amino-3,5-dimethylbenzamide, a substituted aromatic amide, represents a class of molecules with significant potential in pharmaceutical and materials science. Its structural features—a primary aromatic amine, a benzamide core, and methyl substitutions on the aromatic ring—confer a unique combination of polarity and lipophilicity. This guide provides a comprehensive technical overview of the critical physicochemical properties of 4-Amino-3,5-dimethylbenzamide: its solubility in various solvent systems and its chemical stability under stress conditions. Understanding these parameters is paramount for researchers, scientists, and drug development professionals to advance its application from the laboratory to clinical and industrial settings.

This document is structured to provide not just procedural details but also the underlying scientific rationale for the experimental designs. By integrating established analytical principles with practical methodologies, this guide aims to be a self-validating resource for the comprehensive characterization of 4-Amino-3,5-dimethylbenzamide and structurally related compounds.

Part 1: Solubility Profile of 4-Amino-3,5-dimethylbenzamide

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. The molecular structure of 4-Amino-3,5-dimethylbenzamide, with its capacity for hydrogen bonding via the amide and amino groups, alongside the hydrophobic nature of the dimethylated benzene ring, suggests a nuanced solubility profile.

Predicted Solubility

Based on the general principles of "like dissolves like" and the known behavior of similar aromatic amides, a qualitative prediction of solubility can be made. The presence of the polar amino and amide functionalities allows for hydrogen bonding with protic solvents, while the aromatic ring and methyl groups favor interactions with non-polar or aprotic solvents.

To provide a more quantitative context, we can consider the experimentally determined solubility of a closely related compound, 4-aminobenzamide, in various solvents. These data, while not identical, offer a valuable benchmark for what to expect with the addition of two methyl groups, which will likely decrease aqueous solubility due to increased hydrophobicity.

Table 1: Experimentally Determined Solubility of 4-Aminobenzamide in Various Solvents at Different Temperatures. [1]

| Temperature (K) | Water (mole fraction) | Methanol (mole fraction) | Ethanol (mole fraction) | Acetone (mole fraction) |

| 283.15 | 0.00086 | 0.0275 | 0.0123 | 0.0168 |

| 293.15 | 0.00121 | 0.0385 | 0.0173 | 0.0234 |

| 303.15 | 0.00168 | 0.0531 | 0.0241 | 0.0325 |

| 313.15 | 0.00231 | 0.0729 | 0.0335 | 0.0450 |

| 323.15 | 0.00319 | 0.0998 | 0.0465 | 0.0621 |

Based on these data and the structural differences, the solubility of 4-Amino-3,5-dimethylbenzamide is expected to be lower in polar protic solvents like water, methanol, and ethanol, and potentially higher in less polar solvents compared to 4-aminobenzamide.

Experimental Determination of Solubility

To obtain definitive solubility data, empirical determination is essential. Two key types of solubility measurements are routinely performed in drug discovery and development: kinetic and thermodynamic solubility.

Kinetic solubility measures the concentration of a compound in solution at the point of precipitation from a supersaturated solution, typically generated by adding a concentrated DMSO stock to an aqueous buffer. This high-throughput screening method is invaluable for the rapid assessment of a large number of compounds in early-stage discovery.[2][3][4]

Protocol 1: High-Throughput Kinetic Solubility Assay

Objective: To rapidly determine the kinetic solubility of 4-Amino-3,5-dimethylbenzamide in an aqueous buffer.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 4-Amino-3,5-dimethylbenzamide in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

-

Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4. This results in a final DMSO concentration of 1%.

-

Incubation: Seal the plate and incubate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.[5]

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer, which detects light scattering from precipitated particles.[2]

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.

Thermodynamic, or equilibrium, solubility is the true measure of a compound's solubility, representing the concentration of a saturated solution in equilibrium with its solid phase.[6][7] This is a more time- and resource-intensive measurement but provides the "gold standard" data required for later-stage development and formulation.[5][8]

Protocol 2: Shake-Flask Method for Thermodynamic Solubility

Objective: To determine the equilibrium solubility of 4-Amino-3,5-dimethylbenzamide in various solvents.

Methodology:

-

Sample Preparation: Add an excess amount of solid 4-Amino-3,5-dimethylbenzamide to a series of glass vials, each containing a different solvent of interest (e.g., water, PBS pH 7.4, ethanol, acetone). Ensure enough solid is present to maintain a saturated solution with visible excess solid.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker or rotator (e.g., at 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[5][8]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of 4-Amino-3,5-dimethylbenzamide in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). Prepare a calibration curve using standards of known concentrations to accurately determine the solubility.[9]

Caption: Workflow for solubility assessment of a new chemical entity.

Part 2: Stability Profile of 4-Amino-3,5-dimethylbenzamide

Assessing the chemical stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation, or stress testing, is a systematic approach to accelerate the degradation of a compound under harsh conditions to identify likely degradation products and develop stability-indicating analytical methods.[10][11][12]

Anticipated Degradation Pathways

The chemical structure of 4-Amino-3,5-dimethylbenzamide suggests several potential degradation pathways under stress conditions:

-

Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, which would yield 4-amino-3,5-dimethylbenzoic acid and ammonia. The rate of hydrolysis is dependent on pH and temperature.[13][14]

-

Oxidation: The primary aromatic amine is a potential site for oxidation, which can lead to the formation of colored degradation products.

-

Photodegradation: Aromatic amines and benzamides can be sensitive to light, particularly UV radiation, leading to complex degradation pathways.[15][16][17]

Caption: Potential degradation pathways for 4-Amino-3,5-dimethylbenzamide.

Forced Degradation Studies

A comprehensive forced degradation study should be conducted according to the International Council for Harmonisation (ICH) guidelines.[11] The goal is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation.[10]

Protocol 3: Forced Degradation Study

Objective: To investigate the stability of 4-Amino-3,5-dimethylbenzamide under various stress conditions and to identify its degradation products.

Methodology:

-

Sample Preparation: Prepare solutions of 4-Amino-3,5-dimethylbenzamide in appropriate solvents for each stress condition. A control sample, protected from stress, should be analyzed concurrently.

-

Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.

-

Neutral Hydrolysis: Water at 60°C for 24-48 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

-

Photostability: Expose the compound (in solid and solution form) to a light source according to ICH Q1B guidelines, with a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[15][16][17] A dark control should be run in parallel.

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analytical Method: Analyze all stressed samples and the control using a stability-indicating HPLC method (see Protocol 4). The method should be capable of separating the intact compound from all degradation products.

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the decrease in the concentration of the active ingredient due to degradation.[18][19][20] The method must be able to resolve the parent compound from its degradation products and any process impurities.[21][22]

Protocol 4: Stability-Indicating HPLC Method Development

Objective: To develop a robust HPLC method for the quantification of 4-Amino-3,5-dimethylbenzamide and the separation of its degradation products.

Methodology:

-

Column Selection: Start with a C18 reversed-phase column, as it is a versatile stationary phase for a wide range of compounds.

-

Mobile Phase Selection:

-

Aqueous Phase (A): 0.1% formic acid or phosphoric acid in water to control the pH and improve peak shape.

-

Organic Phase (B): Acetonitrile or methanol.

-

-

Gradient Elution: Develop a gradient elution method to ensure the separation of compounds with a range of polarities. A typical starting gradient might be 10-90% B over 20-30 minutes.

-

Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths. This helps in identifying the optimal wavelength for quantification and in assessing peak purity.

-

Method Optimization: Inject the stressed samples and optimize the gradient, flow rate, and mobile phase composition to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradation product peaks.

-

Method Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Table 2: Summary of Forced Degradation Conditions and Expected Outcomes.

| Stress Condition | Typical Conditions | Rationale | Potential Degradation Products |

| Acidic Hydrolysis | 0.1 M HCl, 60°C | Simulates acidic environments | 4-Amino-3,5-dimethylbenzoic acid, ammonia |

| Basic Hydrolysis | 0.1 M NaOH, 60°C | Simulates alkaline environments | 4-Amino-3,5-dimethylbenzoic acid, ammonia |

| Oxidation | 3% H₂O₂, RT | Mimics oxidative stress | N-oxides, colored products |

| Thermal Stress | 80°C (solid) | Assesses solid-state stability | Varies, potential for decomposition |

| Photostability | ICH Q1B light exposure | Evaluates sensitivity to light | Complex mixture of photoproducts |

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 4-Amino-3,5-dimethylbenzamide. The outlined protocols for kinetic and thermodynamic solubility, as well as for forced degradation studies and the development of a stability-indicating HPLC method, are based on established scientific principles and regulatory guidelines. By following these methodologies, researchers and drug development professionals can generate the robust and reliable data necessary to understand the physicochemical properties of this compound, enabling its informed progression through the development pipeline. The insights gained from these studies are fundamental to successful formulation design, manufacturing process development, and ensuring the safety and efficacy of any potential therapeutic agent or advanced material derived from 4-Amino-3,5-dimethylbenzamide.

References

- ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (1996).

-

Pharma Stability: Photostability (ICH Q1B). (URL: [Link])

-

ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas Material Testing Technology. (2021). (URL: [Link])

-

ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). (2025). (URL: [Link])

-

ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. (1998). (URL: [Link])

-

Kinetic Solubility Assays Protocol. AxisPharm. (URL: [Link])

-

In-vitro Thermodynamic Solubility. Protocols.io. (2025). (URL: [Link])

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. (URL: [Link])

-

Koyanagi, T., et al. (2020). Rapid amidic hydrolysis. ElectronicsAndBooks. (URL: [Link])

-

Annapurna, M., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. (URL: [Link])

-

Li, Q., et al. (2021). Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents. Journal of Chemical & Engineering Data. (URL: [Link])

-

Thermodynamic Solubility Assay. Domainex. (URL: [Link])

-

Kinetic Solubility - In Vitro Assay. Charnwood Discovery. (URL: [Link])

-

Larew, L. A., & Wrisley, L. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. (URL: [Link])

-

Marques, M. R. C., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. (URL: [Link])

-

Thermodynamic Solubility Assay. Evotec. (URL: [Link])

-

El-Gindy, A., et al. (2001). Kinetics of Hydrolysis of Succinimides. ResearchGate. (URL: [Link])

-

Kumar, A., et al. (2023). Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science. (URL: [Link])

-

Przybyłek, M., et al. (2020). Results of benzamide solubility measurements and computations. ResearchGate. (URL: [Link])

-

Analytical Methods. RSC Publishing. (URL: [Link])

-

Sharma, M. C., & Sharma, S. (2016). Forced Degradation Studies. MedCrave online. (URL: [Link])

-

Shah, B. P., et al. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research. (URL: [Link])

-

Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development. (URL: [Link])

-

Stability-Indicating HPLC Method Development. vscht.cz. (URL: [Link])

-

Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. (URL: [Link])

-

Akizuki, M., & Oshima, Y. (2017). Kinetics of N-Substituted Amide Hydrolysis in Hot Compressed Water Using ZrO2 Catalyst. Industrial & Engineering Chemistry Research. (URL: [Link])

-

Bunton, C. A., et al. (1961). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry. (URL: [Link])

-

Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. MDPI. (URL: [Link])

-

Benzamide. PubChem. (URL: [Link])

-

Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. (URL: [Link])

-

Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. (2022). (URL: [Link])

-

Benzamide. Wikipedia. (URL: [Link])

-

III Analytical Methods. RSC Publishing. (URL: [Link])

-

4-amino-3,5-dimethylbenzamide. Chemsrc. (2025). (URL: [Link])

-

Edward, J. T., & Meacock, S. C. R. (1957). Hydrolysis of amides and related compounds. Part I. Some benzamides in strong aqueous acid. Journal of the Chemical Society (Resumed). (URL: [Link])

-

Skidan, I., et al. (2011). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in Biological Samples. PubMed. (URL: [Link])

-

A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in Biological Samples. ResearchGate. (2025). (URL: [Link])

-

Pal, A., & Lahiri, S. C. (2000). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society. (URL: [Link])

-

Johnson, B. D., & Joseph, M. J. (2001). Analysis of the stability of amino acids derivatized with naphthalene-2,3-dicarboxaldehyde using high-performance liquid chromatography and mass spectrometry. PubMed. (URL: [Link])

-

N,N-Dimethylbenzamide - Solubility of Things. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. charnwooddiscovery.com [charnwooddiscovery.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. enamine.net [enamine.net]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. evotec.com [evotec.com]

- 8. In-vitro Thermodynamic Solubility [protocols.io]

- 9. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 10. biomedres.us [biomedres.us]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. acdlabs.com [acdlabs.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 383. Hydrolysis of amides and related compounds. Part I. Some benzamides in strong aqueous acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 15. ema.europa.eu [ema.europa.eu]

- 16. Photostability (ICH Q1B) – Pharma Stability [pharmastability.com]

- 17. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 18. japsonline.com [japsonline.com]

- 19. ijpsr.com [ijpsr.com]

- 20. ijtsrd.com [ijtsrd.com]

- 21. web.vscht.cz [web.vscht.cz]

- 22. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Potential Therapeutic Applications of 4-Amino-3,5-dimethylbenzamide

This technical guide provides a comprehensive exploration of the potential therapeutic applications of 4-Amino-3,5-dimethylbenzamide. While direct research on this specific molecule is limited, its structural features, as a substituted benzamide, place it within a class of compounds with significant and diverse pharmacological activities. This document will, therefore, extrapolate potential therapeutic avenues by examining the well-established roles of structurally related benzamides in medicine. This guide is intended for researchers, scientists, and drug development professionals interested in exploring novel small molecule therapeutics.

Introduction to the Benzamide Scaffold: A Privileged Structure in Medicinal Chemistry

Benzamide derivatives are a cornerstone of modern pharmacology, demonstrating a remarkable breadth of biological activities.[1][2] The versatility of the benzamide scaffold allows for a wide range of substitutions on the phenyl ring and the amide nitrogen, leading to compounds with tailored affinities for various biological targets.[1] Clinically approved drugs incorporating the benzamide structure are used as antiemetics, antipsychotics, antidepressants, and analgesics.[3] Furthermore, extensive research has highlighted their potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The inherent drug-like properties of the benzamide core make it an attractive starting point for the design of novel therapeutics.

Physicochemical Properties of 4-Amino-3,5-dimethylbenzamide

4-Amino-3,5-dimethylbenzamide is a small organic molecule with the chemical formula C9H12N2O.[4] Its structure is characterized by a central benzene ring substituted with an amino group, two methyl groups, and a carboxamide group.

| Property | Value |

| Molecular Formula | C9H12N2O |

| Molecular Weight | 164.21 g/mol |

| Melting Point | 151-154 °C |

| Boiling Point | 348.0±25.0 °C at 760 mmHg |

| IUPAC Name | 4-amino-3,5-dimethylbenzamide |

Data sourced from PubChem and commercial supplier information.[4]

The presence of the amino and amide functional groups suggests the potential for hydrogen bonding, which is crucial for interactions with biological macromolecules. The dimethyl substitution pattern may influence the compound's metabolic stability and pharmacokinetic profile.

Postulated Therapeutic Applications and Mechanistic Rationale

Based on the known activities of other substituted benzamides, we can hypothesize several potential therapeutic applications for 4-Amino-3,5-dimethylbenzamide.

Potential as an Anti-inflammatory Agent

Several substituted benzamides have demonstrated significant anti-inflammatory properties.[1][5] For instance, Parsalmide, a non-steroidal anti-inflammatory drug (NSAID), is a benzamide derivative that has been shown to inhibit both COX-1 and COX-2 enzymes.[5]

Hypothesized Mechanism of Action: It is plausible that 4-Amino-3,5-dimethylbenzamide could exert anti-inflammatory effects through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) or lipoxygenases (LOX). The specific substitution pattern on the aromatic ring could influence its selectivity and potency towards these enzymes.

Experimental Workflow for Screening Anti-inflammatory Potential:

Caption: A streamlined workflow for evaluating the anti-inflammatory potential of 4-Amino-3,5-dimethylbenzamide.

Potential as an Anticancer Agent

The benzamide scaffold is present in a number of anticancer agents, including histone deacetylase (HDAC) inhibitors like Entinostat (MS-275).[6] These compounds can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

Hypothesized Mechanism of Action: 4-Amino-3,5-dimethylbenzamide could potentially inhibit cancer cell proliferation through various mechanisms, such as HDAC inhibition, disruption of cell signaling pathways, or by acting as a kinase inhibitor. The amino and dimethyl substitutions could play a role in binding to the active site of target enzymes.

Experimental Protocol for In Vitro Anticancer Screening:

-

Cell Line Selection: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) should be selected.

-

MTT Assay for Cytotoxicity:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with increasing concentrations of 4-Amino-3,5-dimethylbenzamide for 48-72 hours.

-

Add MTT solution and incubate for 4 hours.

-

Solubilize formazan crystals with DMSO.

-

Measure absorbance at 570 nm to determine cell viability and calculate the IC50 value.

-

-

Apoptosis Assay (Annexin V/PI Staining):

-

Treat cells with the IC50 concentration of the compound.

-

Stain cells with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze by flow cytometry to quantify apoptotic and necrotic cells.

-

Potential as a Central Nervous System (CNS) Agent